molecular formula C12H10BrNO B15256989 3-(5-Bromo-4-methylpyridin-2-yl)phenol

3-(5-Bromo-4-methylpyridin-2-yl)phenol

Cat. No.: B15256989
M. Wt: 264.12 g/mol
InChI Key: QCOVHMQSGBVPEM-UHFFFAOYSA-N
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Description

3-(5-Bromo-4-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C₁₂H₁₀BrNO It is a derivative of phenol and pyridine, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-methylpyridin-2-yl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 5-bromo-4-methylpyridine, undergoes a substitution reaction with a phenol derivative under basic conditions. The reaction typically requires a strong base like sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . This method offers high yields and can be easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-4-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-methylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-4-methylpyridin-2-yl)phenol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

3-(5-bromo-4-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H10BrNO/c1-8-5-12(14-7-11(8)13)9-3-2-4-10(15)6-9/h2-7,15H,1H3

InChI Key

QCOVHMQSGBVPEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CC(=CC=C2)O

Origin of Product

United States

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